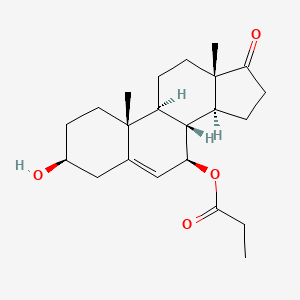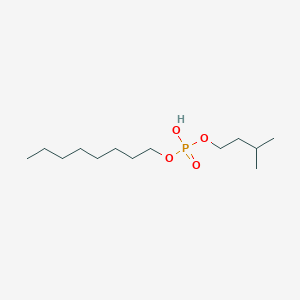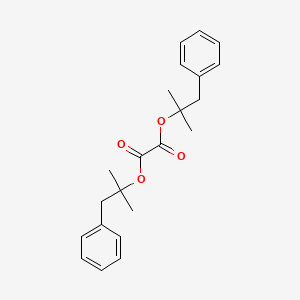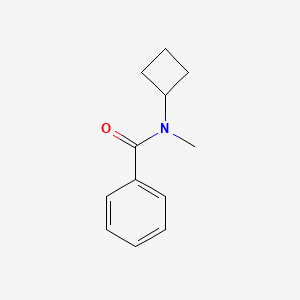
4-Chloro-6-hydroxyhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-hydroxyhexan-3-one: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydroxyhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 6-hydroxyhexan-3-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-hydroxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chloro-6-oxohexanoic acid.
Reduction: Formation of 4-chloro-6-hydroxyhexanol.
Substitution: Formation of 4-amino-6-hydroxyhexan-3-one or 4-thio-6-hydroxyhexan-3-one.
Scientific Research Applications
Chemistry: 4-Chloro-6-hydroxyhexan-3-one is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential therapeutic agents. Its structural features allow for the exploration of biological activity and interactions with biological targets.
Industry: The compound finds applications in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxyhexan-3-one depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ketone groups can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxyhexan-3-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
6-Chlorohexan-3-one: Lacks the hydroxy group, reducing its potential for oxidation and reduction reactions.
4-Chloro-3-hexanone: Lacks the hydroxy group, limiting its versatility in chemical transformations.
Uniqueness: 4-Chloro-6-hydroxyhexan-3-one is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
4-chloro-6-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3 |
InChI Key |
ZFUVOVCVJIAPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)











